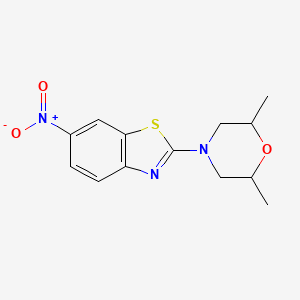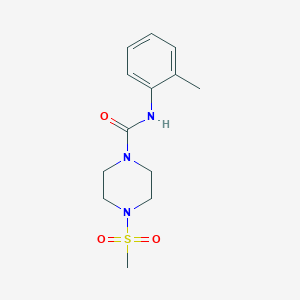![molecular formula C14H17F3N2O3 B5476387 1,5,6-trimethyl-3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5476387.png)
1,5,6-trimethyl-3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1,5,6-trimethyl-3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one” is a pyridinone derivative with a trifluoromethyl group and a morpholine ring. Pyridinones are a class of compounds that contain a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom, and a carbonyl group. The trifluoromethyl group (-CF3) is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom . Morpholine is a common heterocyclic amine, which is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridinone ring, the trifluoromethyl group, and the morpholine ring. The trifluoromethyl group is known to be highly electronegative, which could influence the chemical behavior of the compound .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The trifluoromethyl group, for example, is known to undergo various types of reactions, including nucleophilic and electrophilic substitutions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and stability .Mechanism of Action
Future Directions
The future research directions for this compound could involve further studies to understand its properties, potential uses, and mechanisms of action. This could include experimental studies to determine its physical and chemical properties, biological studies to determine its potential uses, and computational studies to predict its behavior .
Properties
IUPAC Name |
1,5,6-trimethyl-3-[2-(trifluoromethyl)morpholine-4-carbonyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O3/c1-8-6-10(12(20)18(3)9(8)2)13(21)19-4-5-22-11(7-19)14(15,16)17/h6,11H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMCJKWIPSYBME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=O)C(=C1)C(=O)N2CCOC(C2)C(F)(F)F)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(Z)-(3-hydroxyphenyl)methylideneamino]-2-oxo-4-phenylpyrrolidine-3-carboxamide](/img/structure/B5476313.png)
![1-[4-(1-ADAMANTYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE](/img/structure/B5476314.png)
![ethyl 2-[4-(allyloxy)-3,5-diiodobenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5476323.png)

![4-{1-[(3-methyl-1-benzothien-2-yl)carbonyl]-3-azetidinyl}pyridine](/img/structure/B5476332.png)
![2-[4-(2,6-dichlorobenzyl)-1-piperazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5476335.png)
![4-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,3-dimethylpiperazin-2-one](/img/structure/B5476340.png)
![3-[5-(4-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5476356.png)

![N-[3-(methoxymethyl)phenyl]-4-(4-morpholinyl)benzamide](/img/structure/B5476368.png)

![4-[(4-benzyl-1-piperazinyl)carbonyl]-1-isopropyl-2-pyrrolidinone](/img/structure/B5476394.png)
![4-[(3-fluorophenyl)methyl]-N-(4-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B5476397.png)
![7-acetyl-3-(butylthio)-6-(6-methyl-2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5476405.png)
